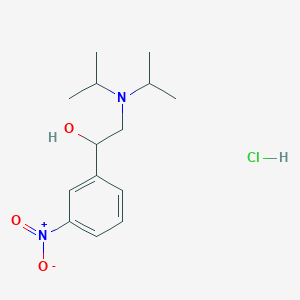
N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide
Descripción general
Descripción
N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide, also known as HNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the nitrophenylacetamide family of compounds, which are known for their diverse biological activities. HNPA has been shown to have promising properties as a research tool for studying various biological processes, including enzyme inhibition, protein-protein interactions, and drug discovery.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- A study by Ertan et al. (2007) synthesized derivatives of N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide and tested their antimicrobial properties. These derivatives showed broad-spectrum activity against various microorganisms, including drug-resistant strains, indicating their potential as antimicrobial agents (Ertan, Yildiz, Ozkan, Temiz-Arpaci, Kaynak, Yalcin, Akı-Şener, & Abbasoǧlu, 2007).
Antifungal and Antibacterial Agents
- Another study by Ören et al. (2004) synthesized N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides as potential metabolites of antimicrobial active benzoxazoles. These compounds exhibited antifungal activity and were effective against various bacteria, suggesting their potential as antimicrobial agents (Ören, Şener, Ertaş, Arpaci, Yalcin, & Altanlar, 2004).
Chemical Synthesis and Stability
- The chemical synthesis and stability of N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide and its analogs have been explored in various studies. Mijin et al. (2002) investigated the alkylation of N-substituted 2-phenylacetamides, providing insights into the reactivity and orientation of these compounds in chemical reactions (Mijin, Jankovic, & Petrović, 2002).
Biological Activities
- Girel et al. (2022) conducted a study on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers. This study explored the alternative pathways to 2-amidophenol-derived phytotoxic metabolites, indicating the compound's potential in biological applications (Girel, Schütz, Bigler, Dörmann, & Schulz, 2022).
Applications in Drug Synthesis
- Research by De Angelis et al. (2017) demonstrated the continuous-flow reduction of a precursor to Mirabegron, involving (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This study highlights the importance of N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide in the synthesis of pharmaceutical compounds (De Angelis, Carlucci, Candia, Rebuzzini, Celestini, Riscazzi, Luisi, & Degennaro, 2017).
Fungicidal Properties
- Mukhtorov et al. (2019) investigated the fungicidal properties of derivatives of 2-amino-4-nitrophenol, including N-(2-hydroxy-5-nitrophenyl)acetamide. This study found that replacing the hydrogen atom in the amino group with different organic radicals enhanced fungicidal activity against several phytopathogen fungi (Mukhtorov, Pestsov, Nikishina, Ivanova, Atroshchenko, & Perelomov, 2019).
Propiedades
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13-7-6-11(16(19)20)9-12(13)15-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMESAAINUZGONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B3939326.png)
![6-amino-4-(3-fluorophenyl)-3-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939331.png)
![N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3939343.png)
![3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939358.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3939365.png)
![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3939386.png)
![[2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B3939393.png)




![ethyl 4-{[(sec-butylamino)carbonothioyl]amino}benzoate](/img/structure/B3939421.png)